molecular formula C9H9NO2S B1337568 5,6-Dimethoxybenzo[d]thiazole CAS No. 58249-69-7

5,6-Dimethoxybenzo[d]thiazole

Cat. No.: B1337568
CAS No.: 58249-69-7
M. Wt: 195.24 g/mol
InChI Key: HYXKRZZFKJHDRT-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzo[d]thiazole: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with methoxy groups attached to the 5th and 6th carbon atoms of the benzene ring. The molecular formula of this compound is C9H9NO2S , and it has a molecular weight of 195.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6-Dimethoxybenzo[d]thiazole typically involves the reaction of a suitable benzothiazole precursor with methoxy groups. One common method is the thiation of a benzothiazole derivative with phosphorus pentasulfide in dry toluene, followed by alkylation with different alkyl reagents such as methyl iodide, ethyl iodide, or ethyl bromoacetate .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

5,6-Dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

Properties

IUPAC Name

5,6-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-7-3-6-9(13-5-10-6)4-8(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXKRZZFKJHDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483319
Record name 5,6-dimethoxyBenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-69-7
Record name 5,6-dimethoxyBenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was 5,6-Dimethoxybenzo[d]thiazole synthesized in this study?

A1: The paper describes an unexpected formation of 2-cyanobenzothiazoles, including this compound-2-carbonitrile, during the I2-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides. While the exact mechanism wasn't fully elucidated, the researchers were able to isolate and characterize this compound. []

Q2: What structural information about this compound-2-carbonitrile is available from the study?

A2: The researchers confirmed the structure of this compound-2-carbonitrile through a combination of techniques:

  • Multinuclear NMR spectroscopy: This provided detailed information about the hydrogen and carbon atoms within the molecule. []
  • High accuracy mass spectral analysis: This technique confirmed the molecular weight and formula of the compound. []
  • Single-crystal X-ray diffraction: This provided a 3D representation of the molecule, confirming its structure and revealing details about bond lengths and angles. []

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